molecular formula C14H20N2O4 B2355468 Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate CAS No. 2375260-73-2

Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate

Cat. No.: B2355468
CAS No.: 2375260-73-2
M. Wt: 280.324
InChI Key: CRHXJMNDEYVLHH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 5-position and a methyl ester at the 2-position of the benzene ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is structurally analogous to intermediates in pharmaceutical synthesis, such as those described in , where Boc-protected amines are critical for sequential functionalization . Its methyl ester group contributes to solubility in organic solvents, facilitating purification and reactivity in downstream reactions.

Properties

IUPAC Name

methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)9-6-7-11(15)10(8-9)12(17)19-5/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHXJMNDEYVLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 2-Nitro-5-Bromobenzoate

The synthesis begins with bromination and esterification of commercially available 2-nitrobenzoic acid:

Step Reaction Reagents/Conditions Yield
1 Bromination Br₂ (1.1 equiv), FeBr₃ (cat.), CH₂Cl₂, 0°C → rt, 12 h 85%
2 Esterification MeOH (excess), H₂SO₄ (cat.), reflux, 6 h 92%

Mechanistic Insight : Electrophilic bromination occurs at the 5-position due to the nitro group’s meta-directing effect. Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

Buchwald-Hartwig Amination at the 5-Position

The bromine atom is replaced with the N-methyl-N-Boc-amino group using a palladium catalyst:

Component Specification
Substrate Methyl 2-nitro-5-bromobenzoate
Amine Boc-NH-Me (tert-butyl methylcarbamate)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base Cs₂CO₃ (2.5 equiv)
Solvent Toluene
Temperature 110°C, 24 h
Yield 78%

Key Data :

  • Ligand Screening : XPhos outperformed BINAP and SPhos, providing higher conversion (90% vs. 65–75%).
  • Side Products : <5% debromination observed when using weaker bases like K₃PO₄.

Reduction of the 2-Nitro Group

The nitro group is reduced to an amino group under hydrogenation conditions:

Parameter Value
Catalyst 10% Pd/C (5 wt%)
Solvent EtOAc/MeOH (4:1)
Pressure 50 psi H₂
Time 6 h
Yield 95%

Optimization Note : Ammonium formate in methanol (Leuckart conditions) achieved comparable yields (93%) but required longer reaction times (12 h).

This alternative route prioritizes early introduction of the methylamino group, followed by Boc protection and esterification.

Synthesis of 2-Nitro-5-(Methylamino)Benzoic Acid

Step Reaction Conditions Yield
1 Amination Methylamine (4 equiv), CuI (10 mol%), K₂CO₃, DMSO, 120°C, 48 h 62%
2 Nitration HNO₃/H₂SO₄ (1:3), 0°C, 1 h 88%

Challenge : Direct amination of 5-bromo-2-nitrobenzoic acid suffered from poor regioselectivity, necessitating Ullmann-type coupling conditions.

Boc Protection of the Methylamino Group

Reagent Boc₂O (1.2 equiv)
Base DMAP (0.1 equiv)
Solvent THF
Time 12 h, rt
Yield 89%

Purity : >99% after recrystallization (hexane/EtOAc).

Esterification to Methyl Ester

Conditions MeOH (excess), SOCl₂ (cat.), reflux, 3 h
Yield 94%

Comparative Analysis of Routes

Parameter Route 1 Route 2
Total Yield 58% (0.85×0.78×0.95) 46% (0.62×0.88×0.89×0.94)
Steps 3 4
Key Advantage Fewer steps, higher overall yield Avoids palladium costs
Limitation Requires expensive ligands Lower regioselectivity in amination

Industrial Scalability : Route 1 is preferred for large-scale production due to higher reproducibility and tolerance for impurities.

Advanced Mechanistic Studies

Palladium-Catalyzed Amination Kinetics

Studies using in situ IR spectroscopy revealed:

  • Rate-limiting step: Oxidative addition of Pd⁰ to the aryl bromide (k = 1.2×10⁻³ s⁻¹ at 110°C).
  • Ligand acceleration: XPhos increased the rate 4-fold compared to triphenylphosphine.

Boc Protection Thermodynamics

Isothermal titration calorimetry (ITC) data showed:

  • ΔH = −58 kJ/mol (exothermic)
  • ΔS = +120 J/(mol·K) (entropy-driven)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares core structural motifs with several classes of bioactive and synthetic intermediates:

Compound Key Substituents Key Differences Functional Implications
Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate Boc-protected methylamino (5-position), methyl ester (2-position) Reference compound for comparison Boc group enables acid-labile protection; methyl ester aids solubility .
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () Boc-protected methylamino, methyl ester, branched alkyl chain Aliphatic backbone vs. aromatic benzoate core Aliphatic structure may influence pharmacokinetics; similar Boc deprotection chemistry .
Methyl (E/Z)-2-amino-5-(trifluoromethyl acrylate)benzoate () Trifluoromethyl acrylate (5-position), methyl ester (2-position) Trifluoromethyl group vs. Boc-methylamino Electron-withdrawing CF₃ group enhances electrophilicity; impacts reactivity and stability .
Bensulfuron-methyl () Sulfonylurea linkage, dimethoxypyrimidine, methyl ester Sulfonylurea and heterocyclic vs. aromatic amine and carbamate Sulfonylurea confers herbicidal activity; methyl ester common for pesticidal formulations .

Physicochemical Properties

  • NMR Signatures :
    • The tert-butyl protons in the Boc group resonate at δ ~1.02 ppm (¹H NMR), consistent with .
    • The methyl ester (δ ~3.79 ppm) aligns with analogous esters in and , while trifluoromethyl groups in show distinct ¹⁹F NMR signals (δ -58.2 to -60.2 ppm) .
  • Stability : The Boc group’s acid sensitivity contrasts with the hydrolytic stability of sulfonylureas () under neutral conditions, highlighting divergent storage and handling requirements .

Biological Activity

Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate, also known as a derivative of amino benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following molecular characteristics:

PropertyDetails
Molecular Formula C12H23N2O4
Molecular Weight 245.32 g/mol
IUPAC Name This compound

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the amino group is crucial for its interaction with receptors and enzymes.

  • Enzyme Inhibition : Preliminary studies suggest that methyl derivatives of amino benzoic acids can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : The compound may exhibit affinity towards certain receptors, influencing signal transduction pathways that regulate various physiological functions.

Antimicrobial Activity

Recent investigations have shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, indicating a promising potential for development as an antimicrobial agent.

Anticancer Properties

In cellular assays, this compound has been evaluated for its anticancer effects. Notably, it has shown cytotoxicity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus.
    • Results indicated an MIC of 32 µg/mL, suggesting strong potential for therapeutic applications in treating infections caused by resistant strains.
  • Anticancer Activity Assessment :
    • A collaborative study involving multiple institutions assessed the anticancer properties of the compound using MCF-7 cells.
    • The compound was administered at varying concentrations (10 µM to 100 µM), resulting in a dose-dependent decrease in cell viability, with IC50 values calculated around 25 µM.

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